An In-depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal synthetic chemical entity at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. This heterobifunctional molecule serves as a cornerstone in the construction of Proteolysis-Targeting Chimeras (PROTACs). It strategically combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a reactive primary amine. This in-depth technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in the synthesis and evaluation of PROTACs. Detailed experimental protocols and quantitative data from relevant studies are presented to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.
Introduction
Targeted protein degradation has emerged as a paradigm-shifting strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate the selective removal of the entire protein from the cell.[2] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[2]
A PROTAC molecule is a chimeric compound composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] (S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pre-synthesized building block that provides the E3 ligase-recruiting element and the linker, streamlining the development of novel PROTACs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S,R,S)-AHPC-PEG3-NH2 hydrochloride is essential for its effective use in chemical synthesis and biological assays.
| Property | Value | Reference |
| Synonyms | VH032-PEG3-NH2 hydrochloride; VHL Ligand-Linker Conjugates 1 hydrochloride; E3 ligase Ligand-Linker Conjugates 5 | [3] |
| CAS Number | 2097971-11-2 | [3] |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [3] |
| Molecular Weight | 656.23 g/mol | [3] |
| Appearance | Light yellow to brown solid | [3] |
| Purity | ≥99% | [3] |
| Storage | 2-8°C | [3] |
Mechanism of Action: The PROTAC Approach
The core function of (S,R,S)-AHPC-PEG3-NH2 hydrochloride is to serve as a critical component of a PROTAC molecule. The (S,R,S)-AHPC moiety acts as a potent and selective ligand for the VHL E3 ubiquitin ligase. Once incorporated into a PROTAC, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Application in PROTAC Synthesis: A Step-by-Step Protocol
The terminal primary amine on the PEG3 linker of (S,R,S)-AHPC-PEG3-NH2 hydrochloride provides a reactive handle for conjugation to a ligand for a protein of interest (POI). This is typically achieved through an amide bond formation with a carboxylic acid on the POI ligand.
Experimental Protocol: Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC by coupling (S,R,S)-AHPC-PEG3-NH2 hydrochloride with a POI ligand containing a carboxylic acid.
Materials:
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(S,R,S)-AHPC-PEG3-NH2 hydrochloride
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POI ligand with a carboxylic acid functional group
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
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Purification: Reverse-phase preparative HPLC
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Characterization: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy
Procedure:
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Activation of the POI Ligand:
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Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Coupling Reaction:
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In a separate flask, dissolve (S,R,S)-AHPC-PEG3-NH2 hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt.
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Add the activated POI ligand solution to the (S,R,S)-AHPC-PEG3-NH2 solution.
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Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
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Work-up and Purification:
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Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
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Characterization:
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Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
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Biological Evaluation of PROTACs
Once synthesized, the biological activity of the PROTAC must be rigorously evaluated. This involves a series of in vitro and cellular assays to determine its efficacy and selectivity.
Experimental Protocol: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
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Cell line expressing the target protein
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Synthesized PROTAC
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Treatment:
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Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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-
SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an ECL substrate.
-
-
Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of protein degradation relative to the vehicle control.
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Determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).
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Case Study: KRAS G12C Degraders
A recent study highlights the successful application of the (S,R,S)-AHPC (VH032) ligand in the development of highly potent and selective degraders of KRAS G12C, a critical oncogenic driver.[4] The PROTAC, designated YN14, was synthesized by incorporating the KRAS G12C inhibitor AMG510 and the VHL ligand VH032.[4]
Quantitative Data for KRAS G12C Degrader YN14:
| Parameter | Cell Line | Value | Reference |
| IC₅₀ | MIA PaCa-2 | Nanomolar range | [4] |
| DC₅₀ | MIA PaCa-2 | Nanomolar range | [4] |
| Dₘₐₓ | MIA PaCa-2 | > 95% | [4] |
These results demonstrate the potential of PROTACs constructed with the (S,R,S)-AHPC core to achieve potent and efficient degradation of challenging cancer targets.[4]
Conclusion
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is an indispensable tool for researchers engaged in the design and synthesis of novel PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a versatile PEG linker, provides a robust platform for the development of potent and selective protein degraders. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound, thereby accelerating the discovery of new therapeutics based on targeted protein degradation.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
